molecular formula C8H3ClF4O2 B2837235 2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid CAS No. 1805457-37-7

2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid

Cat. No.: B2837235
CAS No.: 1805457-37-7
M. Wt: 242.55
InChI Key: YEIOOXKQWUDMRZ-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid is a polyhalogenated benzoic acid derivative characterized by a trifluoromethyl (-CF₃) group at position 4, chlorine at position 2, and fluorine at position 3 on the aromatic ring. This substitution pattern imparts unique electronic and steric properties, making it a compound of interest in agrochemical and pharmaceutical synthesis.

Properties

IUPAC Name

2-chloro-3-fluoro-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O2/c9-5-3(7(14)15)1-2-4(6(5)10)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIOOXKQWUDMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid can be synthesized through the fluorination of trifluoromethylbenzoic acid using reagents such as chlorine and hydrofluoric acid. The reaction conditions can be optimized based on the desired purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fluorination processes. These processes typically use continuous flow reactors to ensure consistent product quality and high efficiency. The use of advanced catalysts and optimized reaction parameters further enhances the production yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable component in drug design, as it can modulate the activity of target enzymes or receptors by binding to their active sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Key analogues and their structural differences are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number
2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid 2-Cl, 3-F, 4-CF₃ C₈H₃ClF₄O₂ 260.56 Not provided
2-Chloro-4-(trifluoromethyl)benzoic acid 2-Cl, 4-CF₃ C₈H₄ClF₃O₂ 244.56 23228-45-7
4-(3-Chloro-4-fluorophenyl)benzoic acid 4-Cl, 3-F (on biphenyl system) C₁₃H₈ClFO₂ 250.65 195457-73-9
3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid 2-Cl, 4-CF₃ (phenoxy linkage) C₁₄H₈ClF₃O₃ 340.66 Not provided

Key Observations :

  • Electron-Withdrawing Effects: The trifluoromethyl group at position 4 in the target compound and its analogue (CAS 23228-45-7) significantly lowers the pKa compared to non-CF₃-containing derivatives like 4-(3-chloro-4-fluorophenyl)benzoic acid. For example, trifluoromethyl groups reduce pKa by ~1–2 units compared to methyl or hydrogen substituents due to their strong electron-withdrawing nature .
  • In contrast, 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid (from ) exhibits a phenoxy linkage, leading to greater molecular flexibility and lower melting points (~150–160°C vs. ~200°C for the target compound).
Physical and Chemical Properties
Property This compound 2-Chloro-4-(trifluoromethyl)benzoic acid 4-(3-Chloro-4-fluorophenyl)benzoic acid
Melting Point (°C) ~200–210 (estimated) 185–190 160–165
Solubility in Water Low (≈0.1 mg/mL) Low (≈0.2 mg/mL) Moderate (≈1.5 mg/mL)
pKa (estimated) 1.8–2.2 2.5–3.0 3.5–4.0

Notes:

  • The target compound’s lower solubility compared to 4-(3-chloro-4-fluorophenyl)benzoic acid is attributed to increased hydrophobicity from the CF₃ group and fluorine .
  • The crystal structure of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid reveals intermolecular hydrogen bonding between carboxyl groups, which may also occur in the target compound, influencing its solid-state stability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-3-fluoro-4-(trifluoromethyl)benzoic acid, and what reaction conditions are critical for optimizing yields?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, where halogenated benzoic acid derivatives (e.g., 2-chloro-4-iodobenzoic acid) react with trifluoromethylphenylboronic acid. A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or toluene are typically used. Temperature control (80–110°C) and inert atmosphere (N₂/Ar) are critical to prevent side reactions. Post-reaction purification via recrystallization or column chromatography ensures high purity .
  • Key Parameters : Catalyst loading (1–5 mol%), solvent choice (DMF for faster kinetics), and stoichiometric ratios (1:1.2 boronic acid:halide) directly impact yields.

Q. How do the substituents (Cl, F, CF₃) influence the physicochemical properties of this compound, such as acidity or solubility?

  • Analysis : The electron-withdrawing trifluoromethyl (-CF₃) and halogen (Cl, F) groups enhance the acidity of the benzoic acid moiety. For example, pKa values for similar trifluoromethyl-substituted benzoic acids range from 2.5–3.6, compared to 4.19 for unsubstituted benzoic acid. Solubility in polar solvents (e.g., DMSO) is reduced due to increased lipophilicity from the -CF₃ group .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

  • Methods :

  • NMR : ¹⁹F NMR distinguishes fluorine environments; δ ~ -60 ppm for -CF₃.
  • HPLC-MS : Confirms molecular weight (MW ≈ 258.5 g/mol) and purity (>95%).
  • XRD : Resolves crystal packing and confirms regiochemistry of substituents (SHELX software is widely used for refinement) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution or coupling reactions?

  • Approach : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites. For example, the C-2 chloro group exhibits higher electrophilicity (Mulliken charge ≈ +0.3) than the C-3 fluoro group, making it prone to nucleophilic attack. Transition state simulations (e.g., in Gaussian 09) optimize reaction pathways for Suzuki coupling or amidation .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Troubleshooting :

  • Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays.
  • Bioavailability : Modify formulation (e.g., PEGylation) to enhance solubility.
  • Target Engagement : Use CRISPR-engineered cell lines to validate enzyme inhibition (e.g., COX-2) observed in vitro .

Q. How does the substitution pattern affect crystallographic data refinement, particularly in cases of disorder or twinning?

  • Crystallography : SHELXL refines disordered -CF₃ groups using PART and SUMP instructions. For twinned crystals (common in halogenated aromatics), HKLF5 data integration and TWIN/BASF commands in SHELX improve R-factor convergence (<5%) .

Q. What mechanistic insights explain unexpected by-products during its synthesis, such as dehalogenation or ester formation?

  • Root Cause :

  • Dehalogenation : Trace Pd(0) residues catalyze C-Cl bond cleavage under reducing conditions.
  • Esterification : Residual alcohols (e.g., from solvents) react with the carboxylic acid under heat. Mitigation includes rigorous drying of reagents and using Pd scavengers (e.g., SiliaBond Thiol) .

Methodological Comparisons

Q. Comparative efficacy of Suzuki vs. Ullmann coupling for introducing the trifluoromethyl group: Which method offers better stereochemical control?

  • Data :

MethodYield (%)Purity (%)Stereoselectivity
Suzuki75–85>95Moderate (C2/C4)
Ullmann60–7085–90Low
  • Conclusion : Suzuki coupling is superior for regioselectivity but requires precise stoichiometry .

Safety & Handling

Q. What safety protocols are essential when handling this compound, given its halogenated and fluorinated substituents?

  • Guidelines :

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Store under anhydrous conditions (desiccator) to prevent hydrolysis.
  • Dispose of waste via halogen-specific protocols (e.g., incineration) .

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